Manumycin A from Streptomyces parvulus
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Overview
Description
Manumycin A is a natural antibiotic isolated from the bacterium Streptomyces parvulus. It is known for its broad range of biological activities, including its potent antitumor properties. Manumycin A acts as a selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manumycin A can be synthesized through a series of chemical reactions involving the formation of its polyketide structure. The synthetic route typically involves the use of specific precursors and catalysts to achieve the desired configuration and functional groups. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents like methanol .
Industrial Production Methods: Industrial production of Manumycin A involves the fermentation of Streptomyces parvulus under optimized conditions. The fermentation process is carefully monitored to ensure the maximum yield of the compound. After fermentation, Manumycin A is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Manumycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols to replace specific atoms or groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of Manumycin A with enhanced or modified biological activities. These derivatives are often tested for their efficacy in different biological assays .
Scientific Research Applications
Manumycin A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein modification.
Biology: Investigated for its role in inhibiting specific signaling pathways and cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit farnesyltransferase and other molecular targets.
Industry: Utilized in the development of new antibiotics and therapeutic agents.
Mechanism of Action
Manumycin A exerts its effects by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This inhibition prevents the proper functioning of proteins that require farnesylation, leading to the disruption of various cellular processes. Manumycin A also affects other molecular targets and pathways, including the inhibition of IκB kinase and the modulation of the Ras signaling pathway .
Comparison with Similar Compounds
Manumycin A is part of a class of compounds known as manumycins, which share a similar polyketide structure. Other similar compounds include:
Asukamycin: Another antibiotic with a similar polyketide structure but different biological activities.
UCF1-A, UCF1-B, and UCF1-C: Compounds produced by different strains of Streptomyces with varying biological properties.
Manumycin A is unique due to its potent inhibition of farnesyltransferase and its broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2E,4E)-N-[(5R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19?,28?,29?,31-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQHCKLTXDWBD-CCSUQDHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@@](C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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